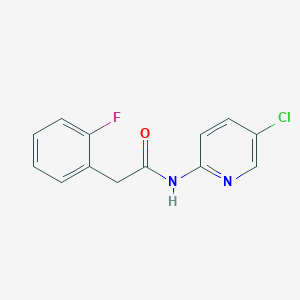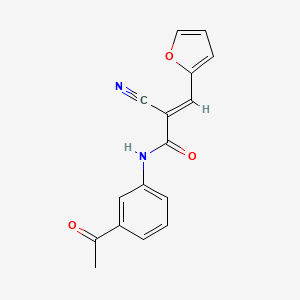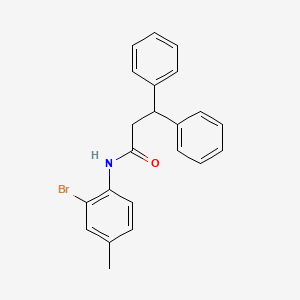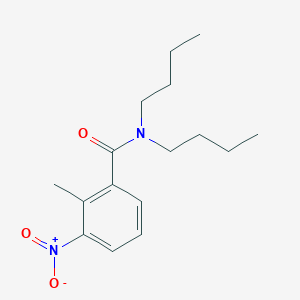![molecular formula C20H17F3N6O2 B4566729 methyl 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate](/img/structure/B4566729.png)
methyl 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate
Overview
Description
Methyl 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylpyrazolyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate involves multiple steps, starting with the preparation of the key intermediates. The synthesis typically begins with the formation of the pyrazole ring through the condensation of acetylacetone and hydrazine . The cyclopropyl group is introduced via a cyclopropanation reaction, and the trifluoromethyl group is added using a trifluoromethylation reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[740
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: Potential use as a drug candidate due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: An organic compound with a similar pyrazole ring structure.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, which is known for its electron-withdrawing properties.
Uniqueness
Methyl 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate is unique due to its combination of functional groups and its complex tricyclic structure. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
methyl 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N6O2/c1-9-12(8-24-28(9)2)13-7-14(19(30)31-3)29-18(25-13)16-11(10-4-5-10)6-15(20(21,22)23)26-17(16)27-29/h6-8,10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFQDJZNOMNVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=C4C(=CC(=NC4=NN3C(=C2)C(=O)OC)C(F)(F)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4566647.png)
![1-(3-Bromophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4566648.png)
![1-(2-{2-[4-(benzyloxy)phenoxy]ethoxy}ethyl)-1H-1,2,4-triazole](/img/structure/B4566658.png)

![1-(3-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B4566670.png)
![N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B4566676.png)
![2-cyano-3-{4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide](/img/structure/B4566687.png)


![4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)-3-methylquinoline](/img/structure/B4566711.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4566731.png)
![2-{[4-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4566733.png)
![N-[2-(methylthio)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4566750.png)
